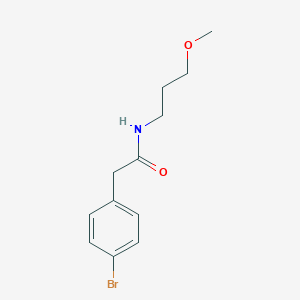
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
作用机制
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea and its potential side effects. Overall, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has shown promising potential for various applications and warrants further investigation.
合成方法
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
科学研究应用
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
属性
产品名称 |
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI 键 |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
